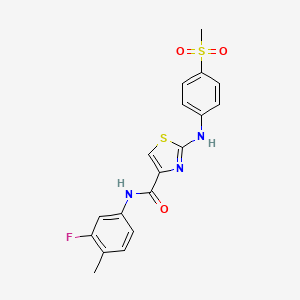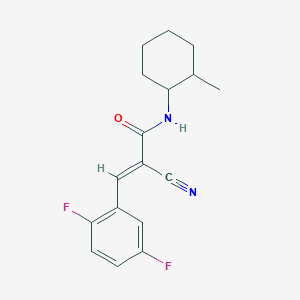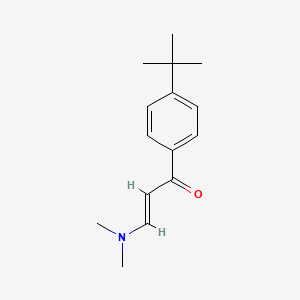![molecular formula C12H18N4O B2557367 1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 954571-60-9](/img/structure/B2557367.png)
1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one” is a chemical with the molecular formula C12H18N4O and a molecular weight of 234.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring linked to a piperazine ring via an aminomethyl group . Further structural analysis would require more specific data such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.30. Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Anticancer Activity : Piperazine-2,6-dione derivatives, similar in structure to the compound , have shown promising anticancer activity. For example, some derivatives exhibited significant activity against breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
Antibacterial Applications : Piperazine derivatives have been synthesized and evaluated for their antibacterial activities. Compounds with structures related to 1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one demonstrated potential in combating bacterial infections (Pitucha et al., 2005).
Luminescence and Coordination Chemistry : Schiff bases with similar structural components have been synthesized and utilized to create zinc(II) pseudohalide complexes. These complexes exhibit intriguing luminescent properties and have potential applications in materials science (Ghosh et al., 2006).
Antitumor Activity : Research on piperazine-based tertiary amino alcohols, structurally related to the compound , revealed potential antitumor activity. These compounds were studied for their effect on tumor DNA methylation, indicating potential use in cancer therapy (Hakobyan et al., 2020).
Platelet Aggregation Inhibition : Piperazinyl glutamate pyridines, with structural similarities, have been identified as potent P2Y12 antagonists. These compounds were shown to be effective in inhibiting platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases (Parlow et al., 2010).
Metal–Organic Complexes : Studies have shown that bis-pyridyl-bis-amide ligands with structural similarities are useful in synthesizing diverse metal–organic networks. These complexes have been analyzed for their fluorescence and photocatalytic properties (Lin et al., 2015).
Synthesis of Functionalized Crown Ethers : Building-blocks for the synthesis of pyridine/piperidine-decorated crown ethers have been developed using compounds structurally related to this compound. These ethers have potential applications in the field of supramolecular chemistry (Nawrozkij et al., 2014).
Future Directions
properties
IUPAC Name |
1-[4-[4-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-10(17)15-4-6-16(7-5-15)12-8-11(9-13)2-3-14-12/h2-3,8H,4-7,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJMZKQVYSQUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2557284.png)
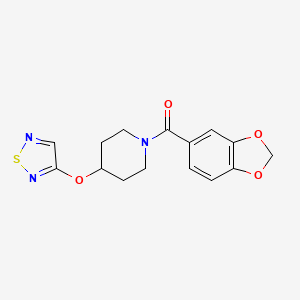
![2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2557289.png)
![11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2557290.png)
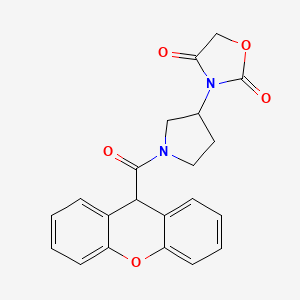
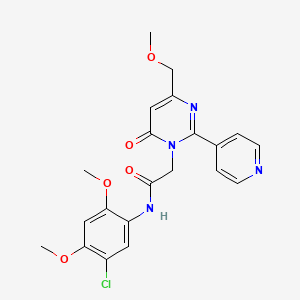
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)

![N,N-dibenzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)


